2-Chloroquinoxaline
Overview
Description
2-Chloroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H5ClN2. It is a derivative of quinoxaline, which consists of a fused benzene and pyrazine ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Scientific Research Applications
2-Chloroquinoxaline has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that quinoxaline derivatives have broad-spectrum applications in medicine, pharmacology, and pharmaceutics .
Mode of Action
It’s known that quinoxaline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes Plasmodium species to continue to accumulate toxic heme, killing the parasite .
Biochemical Pathways
It’s known that quinoxaline derivatives can have a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
Pharmacokinetics
Studies on chloroquinoxaline sulfonamide (cqs), a related compound, show that it follows a two-compartment model with a mean half-life (t1/2 alpha) of 27 hours and a t1/2 beta of 52 hours . The total body clearance and the volume of distribution at steady state of CQS both increased with the dose .
Action Environment
It’s known that 2-chloroquinoxaline was used to study the effect of solvent on hydrolysis in aqueous–organic solvent mixtures with acetonitrile and dimethylesulphoxide .
Biochemical Analysis
Biochemical Properties
2-Chloroquinoxaline has been used in various biochemical reactions. For instance, it has been used to study the effect of solvent on hydrolysis in aqueous–organic solvent mixtures with acetonitrile and dimethylesulphoxide
Cellular Effects
Quinoxaline derivatives, which this compound is a part of, have been shown to have broad-spectrum applications in medicine, pharmacology, and pharmaceutics . They exhibit a wide range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer action .
Molecular Mechanism
It has been used in the synthesis of 2-(3-butynyl-2-methyl-2-ol) quinoxaline and chloroquinoxaline sulfamide
Temporal Effects in Laboratory Settings
One study has reported on the kinetics of the reaction of this compound with piperidine in various percentages of DMSO–H2O and DMF–H2O solutions .
Metabolic Pathways
Quinoxalines, a class of N-heterocyclic compounds, are known to have several prominent pharmacological effects
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroquinoxaline can be synthesized through several methods. One common method involves the condensation reaction between ortho-phenylenediamine and 2-chlorobenzoyl chloride. This reaction typically requires a high temperature and a strong acid catalyst . Another method involves the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and thiols to form substituted quinoxalines.
Oxidation: It can be oxidized to form quinoxaline-2,3-dione under specific conditions.
Reduction: Reduction of this compound can yield 2-aminoquinoxaline.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include piperidine and hydroxide ions. .
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines such as 2-piperidinoquinoxaline.
Oxidation: Quinoxaline-2,3-dione.
Reduction: 2-Aminquinoxaline.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Similar in structure but contains a quinoline ring instead of a quinoxaline ring.
4-Chloroquinoline: Another quinoline derivative with a chlorine atom at the 4-position.
6-Chloroquinoxaline: A quinoxaline derivative with a chlorine atom at the 6-position.
Uniqueness
2-Chloroquinoxaline is unique due to its specific substitution pattern and the presence of both benzene and pyrazine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-chloroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHVGQHIAFURIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932415 | |
Record name | 2-Chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448-87-9 | |
Record name | 2-Chloroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1448-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLOROQUINOXALINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9X60Z79BG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Chloroquinoxaline is a heterocyclic aromatic compound with the molecular formula C8H5ClN2. It has a molecular weight of 164.59 g/mol. Spectroscopic data for this compound includes:
ANone: While specific target information for this compound is limited in the provided research, its reactivity primarily stems from the chlorine atom at the 2-position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing it to form bonds with various nucleophiles.
A: The structure-activity relationship (SAR) of this compound and its derivatives is an active area of research. Studies indicate that modifications to the quinoxaline core structure, particularly at the 2, 6, and 7 positions, can significantly influence the compound's activity, potency, and selectivity [, ].
A: Computational chemistry plays a crucial role in understanding the reactivity and properties of this compound. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of the palladium-catalyzed Suzuki-Miyaura reaction of this compound N-oxides with arylboronic acids []. These calculations provide insights into the reaction pathway and the role of sterically demanding boronic acids in the cross-coupling process.
ANone: While specific material compatibility data for this compound is not explicitly discussed in the provided research, its reactivity with nucleophiles suggests potential incompatibility with certain materials. For instance, strong nucleophiles like amines and thiols might react with this compound. Therefore, handling and storage should involve inert materials such as glass or certain plastics.
ANone: Various analytical techniques are employed to characterize and quantify this compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information based on the magnetic properties of atomic nuclei [].
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations [].
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound [].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption and transmission of light in the ultraviolet-visible range, offering insights into the electronic structure and conjugation of the compound [].
- Chromatographic Techniques: Such as High-Performance Liquid Chromatography (HPLC) can separate and quantify this compound in mixtures [].
ANone: Specific information regarding the environmental impact and degradation pathways of this compound is not provided in the research. Given its potential toxicity, releasing this compound into the environment should be avoided. Consulting relevant environmental regulations and employing appropriate waste management strategies are crucial.
ANone: The choice of alternatives and substitutes for this compound depends on its specific application. For instance, other halogenated quinoxalines, such as 2-bromoquinoxaline or 2-fluoroquinoxaline, might be suitable alternatives in certain reactions. In other cases, entirely different heterocyclic scaffolds might be considered depending on the desired properties and applications.
ANone: Research on this compound benefits from a wide range of infrastructure and resources:
A: While the provided research does not outline specific historical milestones, the development of synthetic routes to this compound and its derivatives represents a significant advancement. Early studies explored its synthesis and reactivity [], paving the way for further investigations into its applications in organic synthesis and medicinal chemistry. Subsequent research focused on its reactions with various nucleophiles, expanding its synthetic utility [, , ]. The use of microwave irradiation in synthesizing this compound derivatives marks another notable development, offering advantages such as reduced reaction times and improved yields [].
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